molecular formula C17H15N3O4 B5687414 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

货号 B5687414
分子量: 325.32 g/mol
InChI 键: SZZKKDWQHSAISY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. DNQX has been used to study the function of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.

作用机制

3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of AMPA receptors by binding to the glutamate-binding site on the receptor and preventing the binding of glutamate, the endogenous ligand of AMPA receptors. This results in the inhibition of the ion channel activity of AMPA receptors and the suppression of excitatory synaptic transmission.
Biochemical and Physiological Effects:
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects in various experimental models. For example, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that underlies learning and memory, in the hippocampus. 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the generation of epileptiform activity in the brain, suggesting its potential therapeutic effects in treating epilepsy. Furthermore, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to reduce the extent of neuronal damage and improve neurological deficits in animal models of ischemic stroke.

实验室实验的优点和局限性

The main advantage of using 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high selectivity for AMPA receptors, which allows for the specific manipulation of AMPA receptor function without affecting other glutamate receptor subtypes. 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is also relatively stable and easy to handle in experimental settings. However, one limitation of using 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is its potential off-target effects, such as the inhibition of kainate receptors at high concentrations. Another limitation is the potential for 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone to affect other ion channels, such as voltage-gated calcium channels, at high concentrations.

未来方向

There are several future directions for research on 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone and its role in AMPA receptor function. One direction is to investigate the potential therapeutic effects of 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone and other AMPA receptor antagonists in treating various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to elucidate the molecular mechanisms underlying the effects of 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone on AMPA receptor function, such as the modulation of receptor desensitization and internalization. Furthermore, future research could explore the potential of 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone as a tool for studying the role of AMPA receptors in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, and neuroinflammation.

合成方法

3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through a multistep process starting from 2,3-dichloroquinoxaline. The first step involves the reaction of 2,3-dichloroquinoxaline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield 3-nitrobenzoyl-2,3-dichloroquinoxaline. The second step involves the reaction of the intermediate product with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium carbonate to yield 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone.

科学研究应用

3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to study the mechanisms of epileptogenesis and seizure generation, as well as the potential therapeutic effects of AMPA receptor antagonists in treating epilepsy. 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been used to study the mechanisms of ischemic brain injury and the potential neuroprotective effects of AMPA receptor antagonists in preventing neuronal death. Furthermore, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to study the mechanisms of synaptic plasticity and the role of AMPA receptors in learning and memory.

属性

IUPAC Name

3,3-dimethyl-4-(3-nitrobenzoyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-17(2)16(22)18-13-8-3-4-9-14(13)19(17)15(21)11-6-5-7-12(10-11)20(23)24/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZKKDWQHSAISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。